molecular formula C40H46N4 B14740949 4,4',4'',4'''-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) CAS No. 6310-66-3

4,4',4'',4'''-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline)

Katalognummer: B14740949
CAS-Nummer: 6310-66-3
Molekulargewicht: 582.8 g/mol
InChI-Schlüssel: CAHLAZSEWAMHLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with four n,n-dimethylaniline groups, making it a significant molecule in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) typically involves the reaction of benzene-1,4-diyldimethanetriyl chloride with n,n-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with n,n-dimethylaniline groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, its interaction with DNA and proteins can result in changes in cellular processes, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) is unique due to its specific benzene-based structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in various scientific applications .

Eigenschaften

CAS-Nummer

6310-66-3

Molekularformel

C40H46N4

Molekulargewicht

582.8 g/mol

IUPAC-Name

4-[[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C40H46N4/c1-41(2)35-21-13-31(14-22-35)39(32-15-23-36(24-16-32)42(3)4)29-9-11-30(12-10-29)40(33-17-25-37(26-18-33)43(5)6)34-19-27-38(28-20-34)44(7)8/h9-28,39-40H,1-8H3

InChI-Schlüssel

CAHLAZSEWAMHLJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.